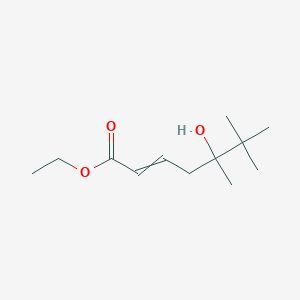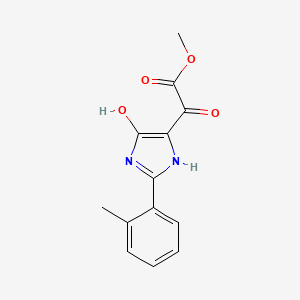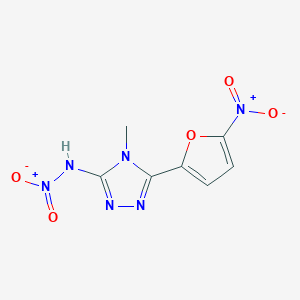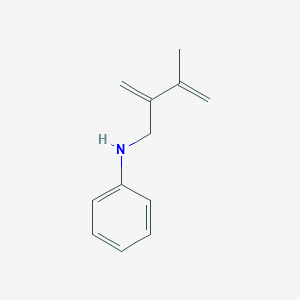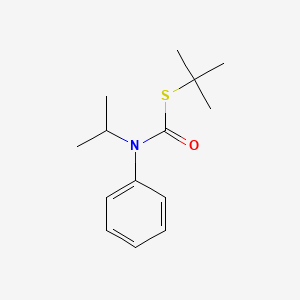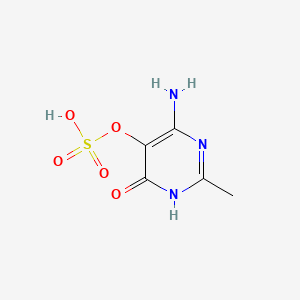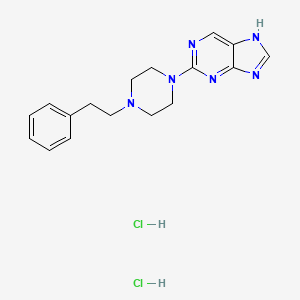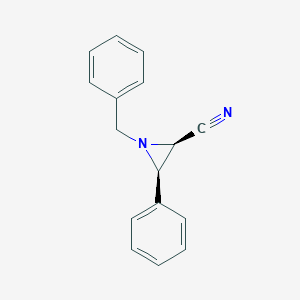![molecular formula C19H27N5O14P2 B14663155 [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 49717-92-2](/img/structure/B14663155.png)
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(d(C-T)) is a synthetic polymer composed of alternating deoxycytidine and thymidine nucleotides. This compound is a type of polynucleotide, which is a polymer consisting of many nucleotide monomers. Poly(d(C-T)) is often used in scientific research due to its unique structural properties and its ability to form specific secondary structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Poly(d(C-T)) can be synthesized using solid-phase synthesis techniques. This method involves the sequential addition of deoxycytidine and thymidine nucleotides to a growing polymer chain anchored to a solid support. The synthesis typically employs phosphoramidite chemistry, where each nucleotide is added in a protected form and then deprotected after coupling. The reaction conditions include the use of anhydrous solvents and controlled temperature to ensure high efficiency and yield.
Industrial Production Methods
In an industrial setting, the production of Poly(d(C-T)) involves automated DNA synthesizers that can handle large-scale synthesis. These machines use similar solid-phase synthesis techniques but are optimized for high throughput and consistency. The process includes the purification of the final product using high-performance liquid chromatography (HPLC) to remove any impurities or incomplete sequences.
Análisis De Reacciones Químicas
Types of Reactions
Poly(d(C-T)) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the deoxycytidine residues, leading to the formation of 5-hydroxycytidine.
Reduction: Reduction reactions are less common but can be used to modify the polymer for specific applications.
Substitution: Substitution reactions can be used to introduce functional groups at specific positions on the polymer.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in aqueous solution at room temperature.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions to avoid damaging the polymer backbone.
Substitution: Substitution reactions often require the use of protecting groups to ensure selective modification. Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: The major product is 5-hydroxycytidine.
Reduction: The major product is the reduced form of the polymer with modified functional groups.
Substitution: The major products are the substituted polymers with new functional groups introduced at specific positions.
Aplicaciones Científicas De Investigación
Poly(d(C-T)) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of polynucleotides and their interactions with other molecules.
Biology: Poly(d(C-T)) is used in studies of DNA-protein interactions, particularly in understanding how proteins recognize and bind to specific DNA sequences.
Industry: Poly(d(C-T)) is used in the development of biosensors and diagnostic tools due to its ability to form stable secondary structures.
Mecanismo De Acción
The mechanism by which Poly(d(C-T)) exerts its effects is primarily through its ability to form specific secondary structures, such as hairpins and loops. These structures can interact with proteins and other molecules, influencing their function. The molecular targets include DNA-binding proteins and enzymes involved in nucleic acid metabolism. The pathways involved often relate to the regulation of gene expression and the maintenance of genomic stability.
Comparación Con Compuestos Similares
Poly(d(C-T)) can be compared with other polynucleotides such as Poly(d(A-T)) and Poly(d(G-C)). While all these compounds are composed of nucleotide monomers, Poly(d(C-T)) is unique in its ability to form specific secondary structures that are not as easily formed by other polynucleotides. This uniqueness makes it particularly useful in studies of DNA-protein interactions and the development of nucleic acid-based technologies.
List of Similar Compounds
Poly(d(A-T)): Composed of alternating deoxyadenosine and thymidine nucleotides.
Poly(d(G-C)): Composed of alternating deoxyguanosine and deoxycytidine nucleotides.
Poly(d(A-G)): Composed of alternating deoxyadenosine and deoxyguanosine nucleotides.
Propiedades
Número CAS |
49717-92-2 |
|---|---|
Fórmula molecular |
C19H27N5O14P2 |
Peso molecular |
611.4 g/mol |
Nombre IUPAC |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H27N5O14P2/c1-9-6-24(19(28)22-17(9)26)15-4-10(25)12(36-15)7-35-40(32,33)38-11-5-16(23-3-2-14(20)21-18(23)27)37-13(11)8-34-39(29,30)31/h2-3,6,10-13,15-16,25H,4-5,7-8H2,1H3,(H,32,33)(H2,20,21,27)(H,22,26,28)(H2,29,30,31)/t10-,11?,12+,13+,15+,16+/m0/s1 |
Clave InChI |
OMDKFBOMFRZILP-ILYVFDADSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=CC(=NC4=O)N)O |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=CC(=NC4=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


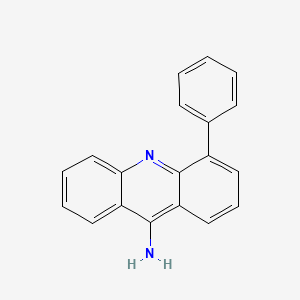

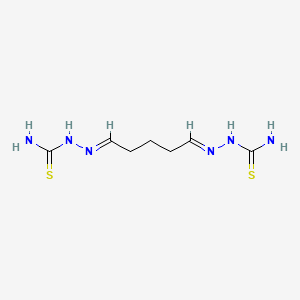
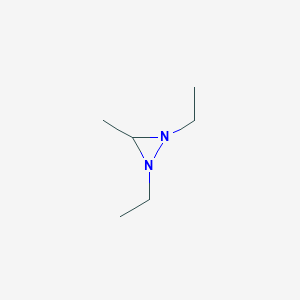
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
